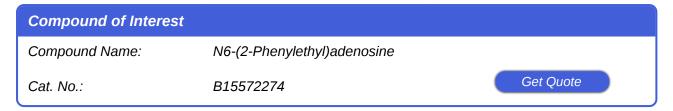




Application Notes and Protocols: N6-(2-Phenylethyl)adenosine in Cardiovascular Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-(2-Phenylethyl)adenosine is a synthetic derivative of adenosine, a naturally occurring purine nucleoside. It functions as a potent agonist for adenosine receptors, which are critical regulators of cardiovascular function[1]. Adenosine itself plays a vital role in matching coronary blood flow to the metabolic needs of the heart and is released during conditions such as hypoxia and ischemia[2][3]. The cardiovascular system expresses four main subtypes of adenosine receptors (A1, A2A, A2B, and A3), each with distinct signaling pathways and physiological effects. A1 receptor activation in the heart has negative chronotropic (heart rate) and inotropic (contractility) effects, while A2A and A2B receptors are primary mediators of vasodilation in vascular smooth muscle[3][4]. Due to its potent activity at these receptors, N6-(2-Phenylethyl)adenosine serves as a valuable pharmacological tool for investigating cardiovascular physiology and pathophysiology.

Pharmacological Data

The receptor binding profile of **N6-(2-Phenylethyl)adenosine** highlights its activity across multiple adenosine receptor subtypes. The following tables summarize its binding affinities and functional potencies.



Table 1: Receptor Binding Affinities (Ki) of N6-(2-Phenylethyl)adenosine

Receptor Subtype	Species	Ki (nM)
A1	Rat	11.8[1]
A1	Human	30.1[1]
A3	Human	0.63[1]

Ki values represent the concentration of the compound required to occupy 50% of the receptors in in-vitro binding assays.

Table 2: Functional Inhibitory Potency (IC50) of N6-(2-Phenylethyl)adenosine

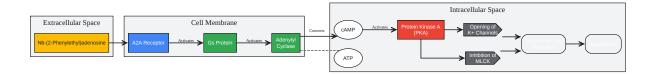
Receptor Subtype	Species	IC50 (nM)
A2A	Rat	560[1]
A2A	Human	2250[1]

IC50 values represent the concentration of the agonist that elicits a half-maximal response in functional assays.

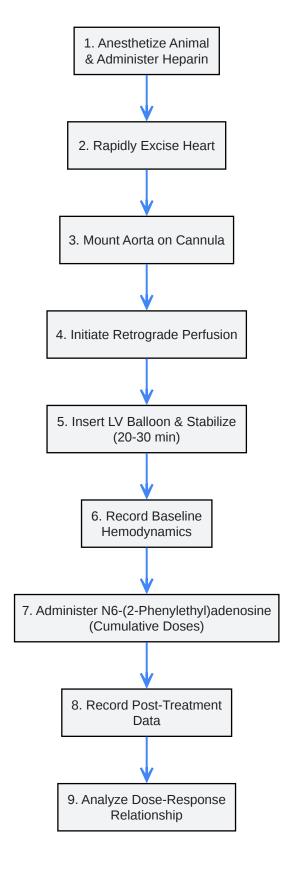
Mechanism of Action and Signaling

N6-(2-Phenylethyl)adenosine exerts its primary vasodilatory effects through the activation of A2A adenosine receptors on vascular smooth muscle cells[2]. This interaction initiates a Gsprotein-coupled signaling cascade that leads to smooth muscle relaxation and an increase in blood vessel diameter. In cardiac tissue, its effects are also mediated by A1 receptors, which can counteract the effects of beta-adrenergic stimulation[3][4].









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